molecular formula C21H24N4O2 B5661974 4-oxo-1-phenyl-4-[(1S*,5R*)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-1-butanone

4-oxo-1-phenyl-4-[(1S*,5R*)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-1-butanone

Cat. No. B5661974
M. Wt: 364.4 g/mol
InChI Key: JGYVCFZJULOKPP-FUHWJXTLSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, employing techniques like cycloadditions, Michael-Wittig reactions, and ring-closing metathesis. For example, cycloaddition reactions have been utilized in synthesizing compounds with similar structural motifs, indicating potential pathways for synthesizing the discussed compound. Cycloadditions of 1,3,4-Oxadiazin-6-ones with various dienes have been explored to produce γ-oxoketenes and β-lactones, which could be relevant for building similar structures (Christl et al., 1990).

Molecular Structure Analysis

The molecular structure of such a compound would likely feature complex ring systems and possibly stereogenic centers, necessitating precise analytical techniques for elucidation. Crystal and molecular structure analyses, for instance, provide insights into the conformation, bonding, and overall geometry of complex molecules. A study on similar compounds showed the importance of X-ray crystallography in determining the structure of complex organic molecules (Ganapathy et al., 2013).

Chemical Reactions and Properties

The reactivity of such a compound would be influenced by its functional groups and structural framework. Studies on related compounds have explored various reactions, including domino reactions, which could be pertinent for understanding the reactivity of the compound . For example, domino reactions catalyzed by diazabicyclo[2.2.2]octane have been developed for the synthesis of complex heterocyclic structures, suggesting possible reactions that the discussed compound might undergo (Jia et al., 2019).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, and solubility, are crucial for its characterization and application. These properties are often determined through empirical studies and are essential for handling and applying the compound in a laboratory setting. The detailed physical properties of the discussed compound would require specific experimental data.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various reagents, are key to understanding a compound's behavior in chemical reactions. For instance, the reactivity of compounds with phenyl isocyanate and phenyl isothiocyanate has been explored in the context of synthesizing annulated 1,3,5-triazine derivatives, which could provide insights into the chemical properties of the compound of interest (Abdel-Rahman, 1993).

properties

IUPAC Name

1-phenyl-4-[(1S,5R)-3-pyrazin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c26-19(17-4-2-1-3-5-17)8-9-21(27)25-14-16-6-7-18(25)15-24(13-16)20-12-22-10-11-23-20/h1-5,10-12,16,18H,6-9,13-15H2/t16-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYVCFZJULOKPP-FUHWJXTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1CN2C(=O)CCC(=O)C3=CC=CC=C3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1CN2C(=O)CCC(=O)C3=CC=CC=C3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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